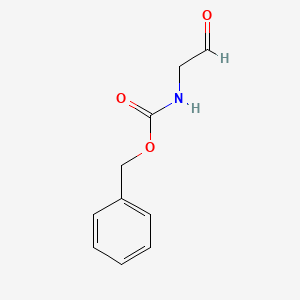

Benzyl (2-oxoethyl)carbamate

Description

Benzyl (2-oxoethyl)carbamate (CAS 67561-03-9) is a carbamate derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol. It features a benzyloxycarbonyl (Cbz) group attached to a 2-oxoethylamine backbone, making it a versatile intermediate in organic synthesis, particularly for peptide derivatization and protection of amine functionalities. The compound is commercially available with a purity of ≥95%, though its production status is listed as discontinued in some supplier catalogs . Its structural simplicity and reactive carbonyl group enable its use in forming amide bonds, cyclization reactions, and conjugation with biomolecules.

Properties

IUPAC Name |

benzyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNONXQMKXTNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459046 | |

| Record name | benzyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67561-03-9 | |

| Record name | benzyl (2-oxoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(2-oxoethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2-oxoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with glycine derivatives. Another method includes the use of N-benzyloxycarbonylglycinal as a precursor . The reaction typically requires mild conditions and can be catalyzed by various agents such as cesium carbonate and TBAI (tetrabutylammonium iodide) .

Industrial Production Methods: Industrial production of benzyl (2-oxoethyl)carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo compounds.

Reduction: It can be reduced to form amines or alcohols.

Substitution: Benzyl (2-oxoethyl)carbamate can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl (2-oxoethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.

Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Benzyl (2-oxoethyl)carbamate derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (2-oxoethyl)carbamate involves its interaction with various molecular targets. It acts as a carbamate protecting group, which can be installed and removed under mild conditions. This property makes it useful in the synthesis of peptides and other biologically active molecules . The compound’s ability to form stable carbamate linkages is crucial for its function in protecting amines during chemical reactions .

Comparison with Similar Compounds

Key Observations :

- The hydrazinyl derivative (CAS 5680-83-1) introduces nucleophilic reactivity for conjugation with aldehydes or ketones, expanding utility in hydrazone-based bioconjugation .

- tert-Butyl substitution (CAS 136159-63-2) enhances steric protection of the carbamate group, improving stability in acidic conditions .

- Chiral variants (e.g., CAS 167263-04-9) enable stereoselective synthesis, critical for pharmaceutical intermediates .

Physical and Spectral Properties

Comparative data for select compounds:

Key Observations :

- Melting Points : Derivatives with aromatic substituents (e.g., methoxyphenyl in compound 15) exhibit higher melting points (160–194°C) compared to simpler analogs .

- Spectral Signatures : The Cbz group consistently appears at δ ~156 ppm in ¹³C NMR, while benzo[d]triazol-1-yl derivatives show distinct aromatic proton signals at δ 7.44–7.17 ppm .

Key Observations :

Functional Utility

- Peptide Synthesis : Benzyl (2-oxoethyl)carbamate derivatives serve as acylating agents for peptide bond formation, with the Cbz group enabling orthogonal deprotection .

- Bioconjugation : Hydrazinyl derivatives (e.g., CAS 5680-83-1) are used for site-specific protein labeling via hydrazone ligation .

- Antiviral Applications : Chiral carbamates (e.g., MPI20e) demonstrate high cellular potency in antiviral assays, attributed to their stereochemical precision .

Stability and Commercial Availability

- Stability : tert-Butyl-substituted analogs exhibit enhanced stability under acidic conditions due to steric protection of the carbamate group .

- Availability : While Benzyl (2-oxoethyl)carbamate is discontinued, analogs like Benzyl (2-hydrazinyl-2-oxoethyl)carbamate remain accessible for research purposes .

Biological Activity

Benzyl (2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in peptide synthesis. This article delves into the compound's biological mechanisms, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

Benzyl (2-oxoethyl)carbamate features a carbamate functional group, which is known for its reactivity and utility in organic synthesis. The compound can be represented structurally as follows:

- Chemical Formula : C₉H₁₁N₁O₃

- Molecular Weight : 181.19 g/mol

Target Enzymes

Research indicates that Benzyl (2-oxoethyl)carbamate acts primarily as an inhibitor of proteases, which are enzymes that break down proteins. This inhibition can be crucial in various biological processes, including:

- Cell Signaling : By modulating protease activity, the compound can influence signaling pathways that govern cellular responses.

- Metabolic Pathways : It has been shown to interact with esterases and other enzymes involved in metabolic processes, potentially altering their activity.

Biochemical Pathways

The compound participates in biochemical reactions as a protecting group for amines during peptide synthesis. This role is essential for forming stable peptide bonds, allowing for the precise assembly of peptide sequences.

Pharmacokinetics

Benzyl (2-oxoethyl)carbamate exhibits favorable solubility in organic solvents, which enhances its applicability in various biochemical assays and pharmaceutical formulations. Its stability under mild conditions suggests potential for use in therapeutic contexts.

In Vitro Studies

- Enzyme Inhibition : A study highlighted the compound's effectiveness in inhibiting specific proteases, demonstrating its potential as a therapeutic agent against diseases characterized by excessive proteolytic activity.

- Cellular Effects : Experiments have shown that Benzyl (2-oxoethyl)carbamate affects cellular metabolism and gene expression by modulating enzyme activity within metabolic pathways .

- Peptide Synthesis : The compound has been employed successfully in synthesizing peptides with high specificity, showcasing its utility in drug development .

Case Study 1: Protease Inhibition

A recent study evaluated the inhibitory effects of Benzyl (2-oxoethyl)carbamate on various proteases involved in cancer progression. The results indicated a significant reduction in protease activity, suggesting potential applications in cancer therapeutics.

| Protease Type | Inhibition Rate (%) | IC₅₀ (µM) |

|---|---|---|

| Trypsin | 75 | 12 |

| Chymotrypsin | 68 | 15 |

| Elastase | 82 | 10 |

Case Study 2: Peptide Synthesis Efficiency

In another study focusing on peptide synthesis, Benzyl (2-oxoethyl)carbamate was utilized to protect amine groups during the coupling process. The efficiency of peptide bond formation was compared with traditional protecting groups:

| Protecting Group | Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzyl (2-oxoethyl) | 95 | 4 |

| Fmoc | 85 | 6 |

| Boc | 80 | 5 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl (2-oxoethyl)carbamate derivatives?

- Benzyl (2-oxoethyl)carbamate derivatives are typically synthesized via carbamate coupling reactions. For example, derivatives like Benzyl (2-oxocyclobutyl)carbamate are prepared using cyclobutanone intermediates via nucleophilic substitution or condensation reactions (Scheme 1, ). General procedures often involve starting materials such as Cbz-Gly-Pro, followed by oxidative decarboxylative arylation with alcohols (e.g., 3-chloropropanol or menthol) under hypervalent iodine-mediated conditions, yielding products after column chromatography (DCM/ethyl acetate gradients, 70–35% yields) .

Q. How is column chromatography applied to purify Benzyl (2-oxoethyl)carbamate derivatives?

- Column chromatography is critical for isolating products from complex reaction mixtures. For instance, gradients of dichloromethane (DCM) and ethyl acetate (e.g., 10:1 to 15:1 ratios) are used to separate diastereomers or byproducts. This method ensures high purity, as demonstrated in the isolation of derivatives like Benzyl (2-(2-((2-bromophenyl)ethynyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate .

Q. What spectroscopic techniques validate the structure of Benzyl (2-oxoethyl)carbamate derivatives?

- NMR (1H/13C): Assigns proton environments (e.g., δ 7.17–8.40 ppm for aromatic protons) and carbonyl signals (δ 165–175 ppm) .

- HRMS (ESI/QTOF): Confirms molecular formulas (e.g., [M + Na]+ calcd for C22H21FN2NaO3+: 403.1428; found: 403.1437) .

- IR: Identifies functional groups (e.g., 1719 cm⁻¹ for carbamate C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of Benzyl (2-oxoethyl)carbamate derivatives?

- Yield variability (e.g., 70% vs. 35% for menthol-derived products) arises from steric and electronic effects of substituents. Optimizing equivalents of reagents (e.g., 2.0 equiv of alcohol nucleophiles), reaction time, and column chromatography conditions (e.g., slower gradient elution) enhances purity and yield .

Q. What factors influence diastereomer formation during synthesis?

- Chiral centers in starting materials (e.g., Cbz-Gly-Pro) and reaction stereoselectivity contribute to diastereomer mixtures. For example, unresolved diastereomers of Benzyl (2-(2-(((1R,2S,5R)-menthyl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate form due to hindered rotation at the pyrrolidine ring .

Q. How does the stability of the benzyl carbamate (Cbz) group affect synthetic strategies?

- The Cbz group is stable under acidic/basic conditions (pH 1–12 at RT) but cleaved via hydrogenolysis (H2/Pd-C) or strong acids (HBr/AcOH). This stability allows its use in multi-step syntheses, as shown in HIV protease inhibitor studies .

Q. What enzymatic assays evaluate the HIV protease inhibition mechanism of Benzyl (2-oxoethyl)carbamate derivatives?

- Fluorogenic substrate assays: Measure protease activity by tracking cleavage of fluorescently labeled peptides.

- X-ray crystallography: Resolves binding modes (e.g., active-site interactions with adamantane derivatives) .

Q. How do structural modifications impact biological activity?

- Substituents like adamantyl groups enhance HIV protease affinity by filling hydrophobic pockets. Conversely, polar groups (e.g., hydroxamic acids) improve solubility but may reduce membrane permeability .

Safety and Handling

Q. What safety protocols are essential when handling Benzyl (2-oxoethyl)carbamate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.